Cas no 29956-84-1 (3-Chloro-2-hydroxybenzamide)
3-Chloro-2-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-chloro-2-hydroxybenzamide
- 3-chloro-2-hydroxy-benzoic acid amide
- Benzamide,3-chloro-2-hydroxy-
- SNMUYHVTHLCYQT-UHFFFAOYSA-N
- MB08413
- DB-304504
- 29956-84-1
- SCHEMBL2522829
- Z1255435741
- G49450
- EN300-6771457
- 3-Chloro-2-hydroxybenzamide
-
- MDL: MFCD09999456
- Inchi: 1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11)
- InChI Key: SNMUYHVTHLCYQT-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C(N)=O)=C1O
Computed Properties
- Exact Mass: 171.0087061g/mol
- Monoisotopic Mass: 171.0087061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
- XLogP3: 1.6
3-Chloro-2-hydroxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001910-250mg |
3-Chloro-2-hydroxybenzamide |
29956-84-1 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A015001910-500mg |
3-Chloro-2-hydroxybenzamide |
29956-84-1 | 97% | 500mg |
$831.30 | 2023-09-02 | |
| Alichem | A015001910-1g |
3-Chloro-2-hydroxybenzamide |
29956-84-1 | 97% | 1g |
$1579.40 | 2023-09-02 | |
| Enamine | EN300-6771457-0.05g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 0.05g |
$155.0 | 2025-03-21 | |
| Enamine | EN300-6771457-0.1g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 0.1g |
$232.0 | 2025-03-21 | |
| Enamine | EN300-6771457-0.25g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 0.25g |
$331.0 | 2025-03-21 | |
| Enamine | EN300-6771457-0.5g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 0.5g |
$524.0 | 2025-03-21 | |
| Enamine | EN300-6771457-1.0g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 1.0g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-6771457-2.5g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 2.5g |
$1315.0 | 2025-03-21 | |
| Enamine | EN300-6771457-5.0g |
3-chloro-2-hydroxybenzamide |
29956-84-1 | 95.0% | 5.0g |
$1945.0 | 2025-03-21 |
3-Chloro-2-hydroxybenzamide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3-Chloro-2-hydroxybenzamide
3-Chloro-2-hydroxybenzamide (CAS No. 29956-84-1): An Overview of Its Properties, Applications, and Recent Research
3-Chloro-2-hydroxybenzamide (CAS No. 29956-84-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 2-Hydroxy-3-chlorobenzamide, is characterized by its unique molecular structure, which includes a chloro substituent and a hydroxyl group on a benzene ring, linked to an amide functional group. These structural features contribute to its diverse chemical and biological properties, making it a valuable compound in various applications.
The molecular formula of 3-Chloro-2-hydroxybenzamide is C8H7ClNO2, and its molecular weight is approximately 178.59 g/mol. The compound is a white to off-white crystalline solid at room temperature and is slightly soluble in water but more soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility properties are crucial for its use in various chemical reactions and biological assays.
In terms of synthesis, 3-Chloro-2-hydroxybenzamide can be prepared through several methods. One common approach involves the reaction of 3-chloro-2-hydroxybenzoic acid with ammonia or an amine derivative under appropriate conditions. This reaction typically proceeds via an acid chloride intermediate, which is then treated with ammonia to form the desired amide product. The synthesis process can be optimized to achieve high yields and purity, making it suitable for both laboratory-scale and industrial applications.
The chemical stability of 3-Chloro-2-hydroxybenzamide is an important consideration for its use in various applications. The compound is generally stable under normal storage conditions but can degrade upon exposure to strong acids or bases. Additionally, it is sensitive to high temperatures and prolonged exposure to light, which can lead to the formation of decomposition products. Proper storage conditions, such as keeping the compound in a cool, dry place away from direct sunlight, are essential to maintain its integrity.
In the realm of biological research, 3-Chloro-2-hydroxybenzamide has shown promise in several areas. One notable application is its use as a ligand for various protein targets. For instance, recent studies have demonstrated that 3-Chloro-2-hydroxybenzamide can bind to specific enzymes involved in metabolic pathways, potentially modulating their activity. This property makes it a valuable tool for investigating enzyme function and for developing new therapeutic agents.
Another area of interest is the antimicrobial activity of 3-Chloro-2-hydroxybenzamide. Research has shown that this compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. These findings have implications for the development of new antimicrobial agents, particularly in light of the growing problem of antibiotic resistance.
Beyond its antimicrobial properties, 3-Chloro-2-hydroxybenzamide has also been explored for its anti-inflammatory effects. Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory activity suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
In the context of pharmaceutical research, 3-Chloro-2-hydroxybenzamide has been investigated as a potential lead compound for drug development. Its ability to modulate enzyme activity and exert anti-inflammatory effects makes it an attractive candidate for further optimization through medicinal chemistry approaches. For example, researchers have synthesized derivatives of 3-Chloro-2-hydroxybenzamide with enhanced potency and selectivity for specific targets. These derivatives show promise in preclinical studies and may advance to clinical trials in the future.
The toxicological profile of 3-Chloro-2-hydroxybenzamide is another important aspect to consider. While the compound has shown low toxicity in initial studies, comprehensive toxicological evaluations are necessary to ensure its safety for human use. These evaluations typically include assessments of acute toxicity, genotoxicity, and chronic toxicity using both in vitro and in vivo models.
In conclusion, 3-Chloro-2-hydroxybenzamide (CAS No. 29956-84-1) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure confers valuable chemical and biological properties that make it a promising candidate for further investigation and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, highlighting its significance in the scientific community.
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